molecular formula C9H14O2 B12649431 3-Methylbuten-2-yl methacrylate CAS No. 85269-36-9

3-Methylbuten-2-yl methacrylate

Cat. No.: B12649431
CAS No.: 85269-36-9
M. Wt: 154.21 g/mol
InChI Key: YOKOQKPBIKJVBM-UHFFFAOYSA-N
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Description

3-Methylbuten-2-yl methacrylate is an organic compound with the molecular formula C9H14O2. It is also known as 2-Methylpropenoic acid 3-methyl-2-butenyl ester. This compound is a methacrylate ester, which is commonly used in the production of polymers and copolymers. It has a molecular weight of 154.21 g/mol and is characterized by its ability to undergo polymerization, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbuten-2-yl methacrylate can be synthesized through the esterification of methacrylic acid with 3-methyl-2-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

Industrial production of this compound often involves the acetone cyanohydrin (ACH) process, which is a common method for producing methacrylic acid and its esters. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by hydrolysis and esterification to produce the desired methacrylate ester .

Chemical Reactions Analysis

Types of Reactions

3-Methylbuten-2-yl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form homopolymers or copolymers.

    Esterification: It can react with alcohols to form different esters.

    Hydrolysis: It can be hydrolyzed to produce methacrylic acid and 3-methyl-2-buten-1-ol.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

Scientific Research Applications

3-Methylbuten-2-yl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbuten-2-yl methacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the production of various polymeric materials. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Another methacrylate ester with similar polymerization properties.

    Ethyl methacrylate: Similar in structure but with different physical properties.

    Butyl methacrylate: Used in similar applications but with varying reactivity.

Uniqueness

3-Methylbuten-2-yl methacrylate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to form flexible and durable polymers makes it valuable in specialized applications where other methacrylate esters may not perform as effectively .

Properties

CAS No.

85269-36-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylbut-1-en-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-6(2)8(5)11-9(10)7(3)4/h6H,3,5H2,1-2,4H3

InChI Key

YOKOQKPBIKJVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)OC(=O)C(=C)C

Origin of Product

United States

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